6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 8th position, and a phenyl group at the 3rd position on the triazolopyrazine ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine with methoxy and phenyl substituents. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include steps for purification and isolation of the compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promising activity against certain biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. It has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, preventing their activity and thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-1-methyl-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
- 6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy and phenyl groups enhances its ability to interact with biological targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C12H9BrN4O |
---|---|
Molecular Weight |
305.13 g/mol |
IUPAC Name |
6-bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H9BrN4O/c1-18-12-11-16-15-10(8-5-3-2-4-6-8)17(11)7-9(13)14-12/h2-7H,1H3 |
InChI Key |
YKWCYKJEOJCCDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN2C1=NN=C2C3=CC=CC=C3)Br |
Origin of Product |
United States |
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